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molecular formula C14H12FNO4 B125447 1-Cyclopropyl-7-fluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid CAS No. 221221-16-5

1-Cyclopropyl-7-fluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

Cat. No. B125447
M. Wt: 277.25 g/mol
InChI Key: BZHFSDYKFLNPST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07482454B2

Procedure details

A quantity of 28.6 g of ethyl-1-cyclopropyl-1,4-dihydro-7-fluoro-8-methoxy-4-oxo-quinoline-3-carboxylate and 300 mL of a mixture of acetic acid, water, sulfuric acid (8/6/1) are refluxed for 2 hours. The reaction mixture is cooled at 0° C. and the desired product collected by filtration.
[Compound]
Name
mixture
Quantity
300 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O:3][C:4]([C:6]1[C:15](=[O:16])[C:14]2[C:9](=[C:10]([O:18][CH3:19])[C:11]([F:17])=[CH:12][CH:13]=2)[N:8]([CH:20]2[CH2:22][CH2:21]2)[CH:7]=1)=[O:5])C.C(O)(=O)C.S(=O)(=O)(O)O>O>[CH:20]1([N:8]2[C:9]3[C:14](=[CH:13][CH:12]=[C:11]([F:17])[C:10]=3[O:18][CH3:19])[C:15](=[O:16])[C:6]([C:4]([OH:5])=[O:3])=[CH:7]2)[CH2:21][CH2:22]1

Inputs

Step One
Name
Quantity
28.6 g
Type
reactant
Smiles
C(C)OC(=O)C1=CN(C2=C(C(=CC=C2C1=O)F)OC)C1CC1
Name
mixture
Quantity
300 mL
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the desired product collected by filtration

Outcomes

Product
Name
Type
Smiles
C1(CC1)N1C=C(C(C2=CC=C(C(=C12)OC)F)=O)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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